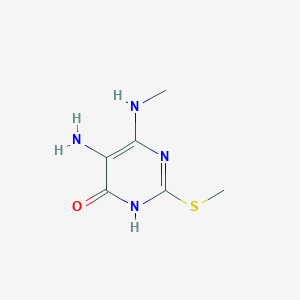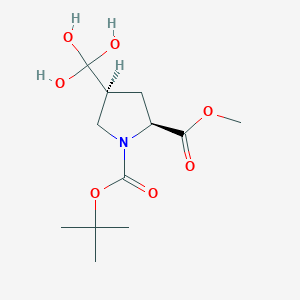
(4S)-1-Boc-4-methylthiol-L-prolinemethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-Boc-4-methylthiol-L-prolinemethylester is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methylthiol group, and a proline ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-methylthiol-L-prolinemethylester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using a Boc protecting group.
Introduction of the methylthiol group: The protected proline is then reacted with a suitable thiolating agent to introduce the methylthiol group.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-1-Boc-4-methylthiol-L-prolinemethylester can undergo various chemical reactions, including:
Oxidation: The methylthiol group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amino derivatives.
Aplicaciones Científicas De Investigación
(4S)-1-Boc-4-methylthiol-L-prolinemethylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4S)-1-Boc-4-methylthiol-L-prolinemethylester involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methylthiol group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-1-Boc-4-hydroxy-L-prolinemethylester: Similar structure but with a hydroxy group instead of a methylthiol group.
(4S)-1-Boc-4-amino-L-prolinemethylester: Contains an amino group instead of a methylthiol group.
Uniqueness
(4S)-1-Boc-4-methylthiol-L-prolinemethylester is unique due to the presence of the methylthiol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H21NO7 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(trihydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)20-10(15)13-6-7(12(16,17)18)5-8(13)9(14)19-4/h7-8,16-18H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Clave InChI |
UGUDHDCHVOYMKF-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C(O)(O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)

![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)


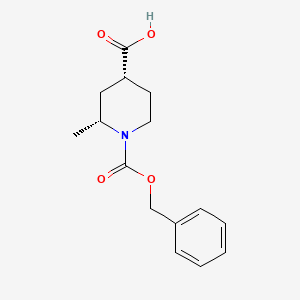
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)

![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
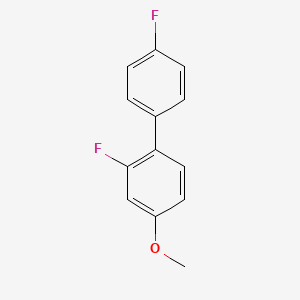
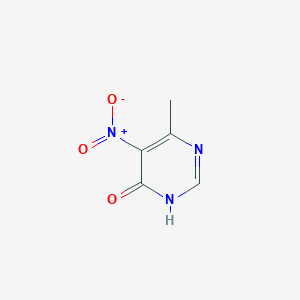
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)

